molecular formula C21H21NO2 B12566409 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 143768-20-1

4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B12566409
CAS No.: 143768-20-1
M. Wt: 319.4 g/mol
InChI Key: RXAWGYHHNHCQLY-UHFFFAOYSA-N
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Description

4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one is a bicyclic organic compound featuring a 1,6-dihydro[1,1'-biphenyl]-3(2H)-one core substituted with an acetyl group at position 4 and a 4-methylanilino moiety at position 3. Its molecular formula is C21H21NO2 (molar mass: 319.40 g/mol). Structural determination methods, such as X-ray crystallography using SHELX programs (e.g., SHELXL for refinement), are critical for analyzing its conformation and intermolecular interactions .

Properties

CAS No.

143768-20-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-hydroxy-6-(4-methylphenyl)imino-4-phenylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-19-12-17(16-6-4-3-5-7-16)13-20(24)21(19)15(2)23/h3-11,17,24H,12-13H2,1-2H3

InChI Key

RXAWGYHHNHCQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of the acetyl and methylanilino groups. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction introduces the acetyl group onto the biphenyl core using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and methylanilino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its binding to enzymes, receptors, or other biomolecules are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

4'-Acetyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one (CAS 88339-60-0)

This analog (molecular formula: C23H25NO3, molar mass: 363.45 g/mol) shares the dihydrobiphenyl core but differs in substituents:

  • Hydroxyl group at position 5 (vs. 4-methylanilino in the target compound).
  • Four methyl groups at positions 2',3',5',6' (vs. a single 4-methyl group on the anilino moiety).

Key Differences :

  • The tetramethyl substituents may increase steric hindrance, reducing reactivity in electrophilic substitution reactions.
  • No bioactivity data are provided, but the structural modifications suggest distinct pharmacokinetic profiles .

[3-Oxo-5-[4-(trifluoromethyl)phenyl]cyclohexen-1-yl] acetate (FABP4/5 inhibitor)

This compound (IC50 = 0.833 µM against FABP4) shares a ketone group and aromatic substituents but features a cyclohexenone ring instead of a biphenyl system.

Key Differences :

  • The trifluoromethyl group on the phenyl ring enhances metabolic stability and lipophilicity, contributing to stronger target binding.
  • The cyclohexenone core may adopt a different conformation in protein binding pockets compared to the planar biphenyl system.
  • The target compound’s 4-methylanilino group could mimic the electron-withdrawing effects of trifluoromethyl in modulating ligand-receptor interactions .

2-Methyl-4-anilino-5-acetyl-6-phenylpyridazin-3(2H)-one

This pyridazinone derivative (molecular formula: C19H17N3O2, molar mass: 319.36 g/mol) replaces the biphenyl core with a pyridazinone ring.

Key Differences :

  • Structural diversity here highlights how heterocyclic cores influence bioactivity and physicochemical properties .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

This compound features halogenated aryl groups (Br and Cl) and a propanone chain.

Key Differences :

  • The propanone chain offers conformational flexibility absent in the rigid biphenyl system of the target compound.
  • Such halogenated analogs are often explored in drug discovery for their enhanced stability and target selectivity .

Notes

  • Structural data for the target compound and analogs were inferred from crystallographic methods employing SHELX software .
  • Substituent effects (e.g., methyl vs. hydroxyl vs. halogen) are critical in tuning solubility, stability, and target engagement.

Biological Activity

The compound 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acetylation agents. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that biphenyl derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Caspase activation, G2/M phase arrest
HeLa (Cervical Cancer)12.8Induction of apoptosis via mitochondrial pathway

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which could mitigate oxidative stress-related damage in cells.

Assay Type IC50 (µg/mL) Significance
DPPH Scavenging25.0Indicates strong radical scavenging ability
ABTS Assay18.5Effective in reducing ABTS radical cation

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through the intrinsic pathway.
  • Cell Cycle Arrest : Causes G2/M phase arrest in cancer cells.
  • Antioxidant Defense : Reduces oxidative stress by scavenging reactive oxygen species (ROS).

Case Studies

  • Cytotoxicity in Breast Cancer Models : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with a calculated IC50 value indicating potent anticancer effects.
  • Neuroprotective Effects : Another investigation into neuroprotective properties revealed that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.

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